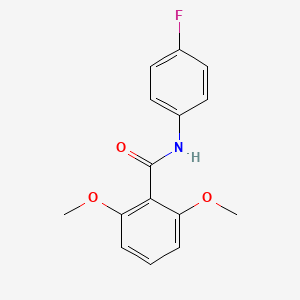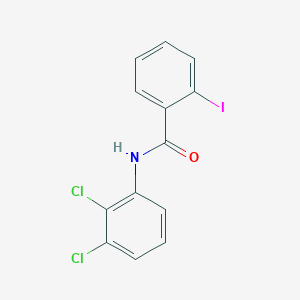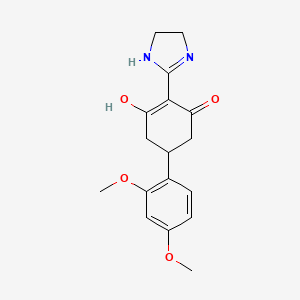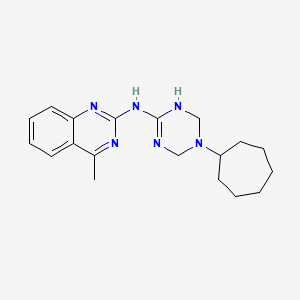methanone](/img/structure/B11175805.png)
[2-methoxy-4-(methylsulfanyl)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-(methylsulfanyl)phenylmethanone is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)phenylmethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Methoxy and Methylsulfanyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions. Methoxylation can be done using methanol and a strong acid, while the methylsulfanyl group can be introduced using methylthiol and a suitable catalyst.
Coupling of the Indole and Benzene Rings: This step often involves a Friedel-Crafts acylation reaction, where the indole derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-methoxy-4-(methylsulfanyl)phenylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In the field of biology and medicine, this compound may have potential as a pharmacophore in drug design. Its structure suggests it could interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(methylsulfanyl)phenylmethanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of the indole ring suggests it could mimic natural substrates or inhibitors, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(methylsulfanyl)phenylmethanone: shares similarities with other indole derivatives, such as tryptamines and indole-3-acetic acid.
Ethyl acetoacetate: Another compound with a similar functional group arrangement, often used in organic synthesis.
Uniqueness
What sets 2-methoxy-4-(methylsulfanyl)phenylmethanone apart is the combination of the methoxy and methylsulfanyl groups with the indole core. This unique structure could confer specific reactivity and interaction profiles, making it valuable for specialized applications.
Properties
Molecular Formula |
C18H19NO2S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(2-methoxy-4-methylsulfanylphenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C18H19NO2S/c1-12-10-13-6-4-5-7-16(13)19(12)18(20)15-9-8-14(22-3)11-17(15)21-2/h4-9,11-12H,10H2,1-3H3 |
InChI Key |
RMARJLLVPBFLMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(dibenzylsulfamoyl)phenyl]acetamide](/img/structure/B11175753.png)

![N-(2,5-dimethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11175756.png)


![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11175777.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide](/img/structure/B11175780.png)
![4-{[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B11175794.png)
![3'-(2-furylmethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11175797.png)
![3-benzamido-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11175800.png)
![11-(4-methoxyphenyl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11175806.png)
